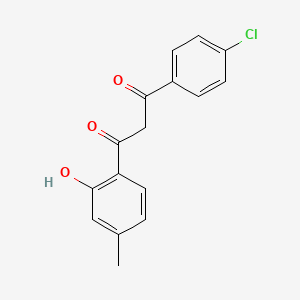

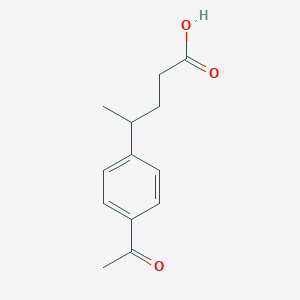

![molecular formula C18H19Cl3O4 B4965949 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene](/img/structure/B4965949.png)

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene, also known as Irgarol 1051, is a chemical compound that belongs to the family of chlorinated phenoxyphenols. It is widely used as an antifouling agent in marine coatings to prevent the growth of marine organisms on the surface of ships and boats. Despite its widespread use, the environmental and health impacts of Irgarol 1051 are not fully understood.

Mecanismo De Acción

The mechanism of action of 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 is not fully understood. It is believed to inhibit photosynthesis in marine organisms by disrupting the electron transport chain in chloroplasts. This leads to a decrease in the production of ATP, which is essential for cellular energy production.

Biochemical and Physiological Effects:

This compound 1051 has been shown to have a range of biochemical and physiological effects on marine organisms. It can cause oxidative stress, disrupt cellular membranes, and interfere with DNA replication and repair. These effects can lead to a range of health problems, including reduced growth and reproduction, developmental abnormalities, and increased susceptibility to disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 is widely used in lab experiments as a model compound for studying the effects of antifouling agents on marine organisms. Its advantages include its well-defined chemical structure, high purity, and consistent toxicity across different species. However, its limitations include its potential to interfere with other biochemical pathways and its limited solubility in water, which can affect its bioavailability.

Direcciones Futuras

Future research on 1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 should focus on understanding its long-term effects on the marine ecosystem, particularly its potential to accumulate in sediments and biota. Studies should also investigate alternative antifouling agents that are less toxic to marine organisms, as well as strategies for mitigating the environmental impact of this compound 1051 and other antifouling agents. Furthermore, research should be conducted to explore the potential health impacts of this compound 1051 on humans and other terrestrial organisms.

Métodos De Síntesis

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 is synthesized by the reaction of 2,6-dimethoxyphenol and 3,5-dichloroanisole with glycidyl 4-(2,3-epoxypropoxy)butyrate in the presence of a base catalyst. The resulting product is then chlorinated using chlorine gas to obtain the final product.

Aplicaciones Científicas De Investigación

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene 1051 has been extensively studied for its environmental impact, particularly its toxicity to marine organisms. It has been shown to have toxic effects on a wide range of marine organisms, including algae, crustaceans, and fish. Studies have also shown that this compound 1051 can accumulate in sediments and biota, leading to potential long-term effects on the marine ecosystem.

Propiedades

IUPAC Name |

1,3,5-trichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl3O4/c1-22-15-6-5-7-16(23-2)18(15)25-9-4-3-8-24-17-13(20)10-12(19)11-14(17)21/h5-7,10-11H,3-4,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEPQWUDZMODCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

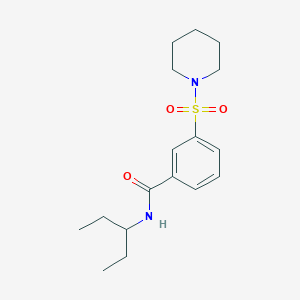

![N-[2-(benzylthio)ethyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4965880.png)

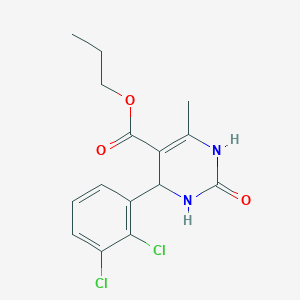

![3-ethyl-5-[3-(1,1,2,2-tetrafluoroethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4965889.png)

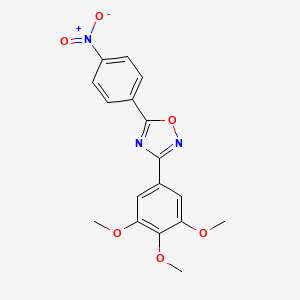

![3-[hydroxy(phenyl)methyl]-1-methyl-4-phenyl-4-piperidinol](/img/structure/B4965906.png)

![2-[2-(1-azepanyl)-2-oxoethyl]-5,6-dichloro-1H-isoindole-1,3(2H)-dione](/img/structure/B4965914.png)

![(4-biphenylylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B4965916.png)

![4-[4-(benzyloxy)-3-bromobenzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4965937.png)

![N~2~-benzyl-N~1~-(4-isopropylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965961.png)

![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)

![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)